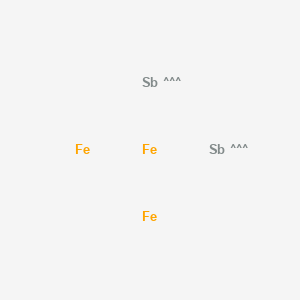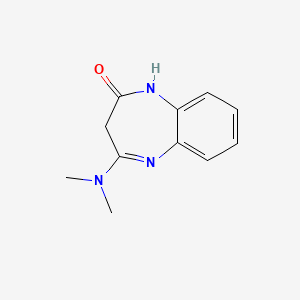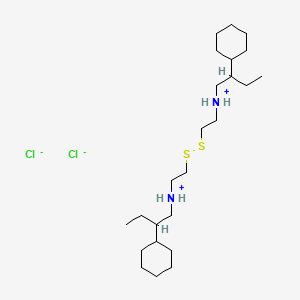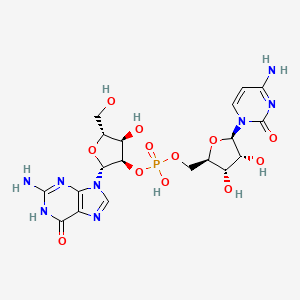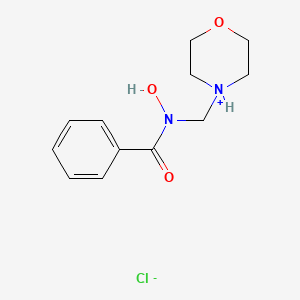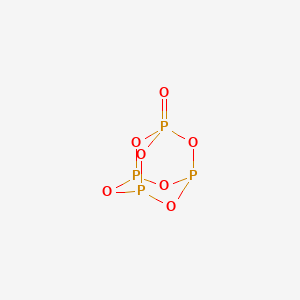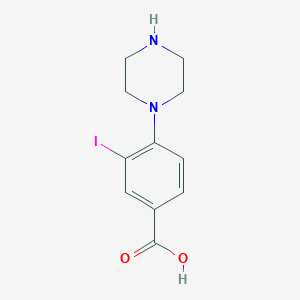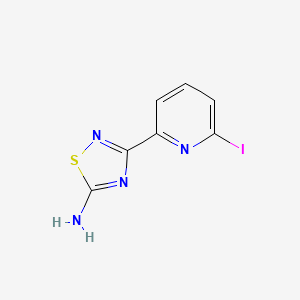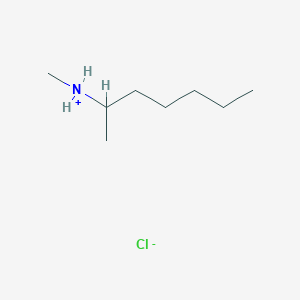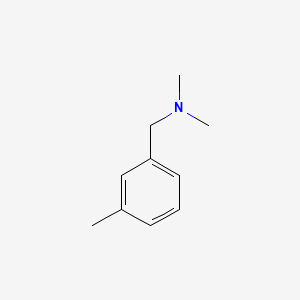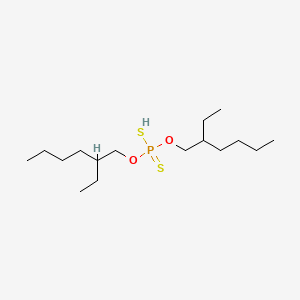
Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate: is an organophosphorus compound with the molecular formula C16H35O2PS2 . It is commonly used as a lubricant additive due to its excellent anti-wear and anti-corrosion properties. The compound is also known by its IUPAC name, O,O-bis(2-ethylhexyl) sulfanylphosphonothioate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate typically involves the reaction of phosphorus pentasulfide with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P2S5+4C8H17OH→2(C8H17O)2PS2H+H2S
Industrial Production Methods: In industrial settings, the production of O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate is scaled up using large reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with different functional groups replacing the alkyl groups.
Scientific Research Applications
O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents.
Mechanism of Action
The mechanism of action of O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate involves its interaction with metal surfaces to form a protective film. This film reduces friction and wear, thereby enhancing the performance of lubricants. The compound’s sulfur atoms play a crucial role in forming strong bonds with metal surfaces, providing excellent anti-wear and anti-corrosion properties .
Comparison with Similar Compounds
- O,O-di-sec-butyl hydrogen dithiophosphate
- O,O-diisopropyl hydrogen dithiophosphate
- O,O-diethyl hydrogen phosphorodithioate
- O,O-dimethyl hydrogen dithiophosphate
- O,O-diisobutyl hydrogen dithiophosphate
Comparison: O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate is unique due to its specific alkyl groups, which provide distinct physical and chemical properties. Compared to other similar compounds, it offers superior anti-wear and anti-corrosion performance, making it highly valuable in industrial applications .
Properties
CAS No. |
5810-88-8 |
|---|---|
Molecular Formula |
C16H35O2PS2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
bis(2-ethylhexoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35O2PS2/c1-5-9-11-15(7-3)13-17-19(20,21)18-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,20,21) |
InChI Key |
DQNJHGSFNUDORY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)S |
physical_description |
Liquid Liquid; [IUCLID] Viscous amber liquid; [EPA] |
vapor_pressure |
0.000019 [mmHg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


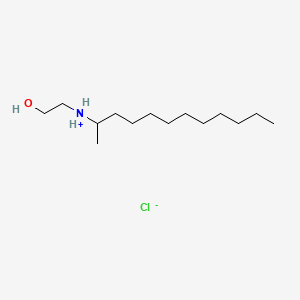
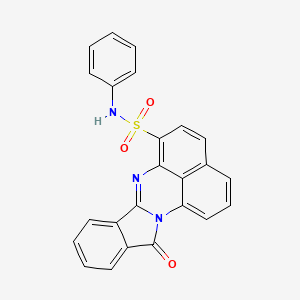
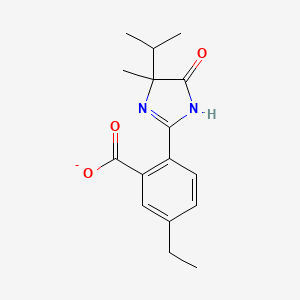
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
